molecular formula C9H8ClNO4S B1407915 4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride CAS No. 1383579-89-2

4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride

Cat. No.: B1407915
CAS No.: 1383579-89-2
M. Wt: 261.68 g/mol
InChI Key: LWKHPZZELRZIEV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO4S and a molecular weight of 261.68541 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride typically involves the reaction of 4-methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by modifying key amino acid residues in the active site .

Comparison with Similar Compounds

4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfonyl chloride group, which provides distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-methyl-2-oxo-3H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-11-5-9(12)15-8-3-2-6(4-7(8)11)16(10,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKHPZZELRZIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride
Reactant of Route 2
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4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride
Reactant of Route 4
4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride
Reactant of Route 5
4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride
Reactant of Route 6
4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride

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